N-[4-(cyclohexylsulfamoyl)phenyl]-2-methyl-3-nitrobenzamide
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Overview
Description
N-[4-(cyclohexylsulfamoyl)phenyl]-2-methyl-3-nitrobenzamide is a complex organic compound with a molecular formula of C20H23N3O6S This compound is characterized by the presence of a cyclohexylsulfamoyl group attached to a phenyl ring, which is further connected to a benzamide structure with nitro and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-2-methyl-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:
Sulfonation: The phenyl ring is sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Cyclohexylamine Reaction: The sulfonyl chloride intermediate is then reacted with cyclohexylamine to form the cyclohexylsulfamoyl group.
Amidation: Finally, the compound undergoes amidation with 2-methyl-3-nitrobenzoic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyclohexylsulfamoyl)phenyl]-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Oxidation: Potassium permanganate, sulfuric acid
Major Products Formed
Reduction: Formation of N-[4-(cyclohexylsulfamoyl)phenyl]-2-methyl-3-aminobenzamide
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Oxidation: Formation of N-[4-(cyclohexylsulfamoyl)phenyl]-2-carboxy-3-nitrobenzamide
Scientific Research Applications
N-[4-(cyclohexylsulfamoyl)phenyl]-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group may also play a role in its biological activity, possibly through redox reactions and the generation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(cyclohexylsulfamoyl)phenyl]acetamide
- N-[4-(cyclohexylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide
- N-[4-(cyclohexylsulfamoyl)phenyl]-3-methylbenzamide
Uniqueness
N-[4-(cyclohexylsulfamoyl)phenyl]-2-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14-18(8-5-9-19(14)23(25)26)20(24)21-15-10-12-17(13-11-15)29(27,28)22-16-6-3-2-4-7-16/h5,8-13,16,22H,2-4,6-7H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNSDKJJFOKGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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